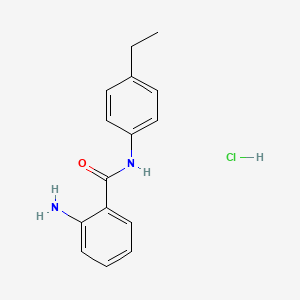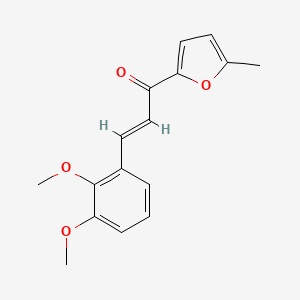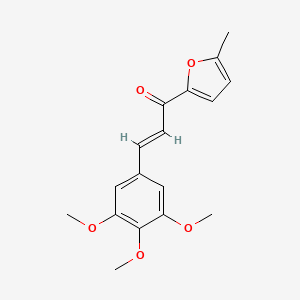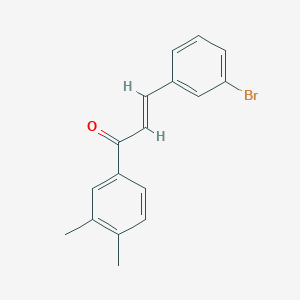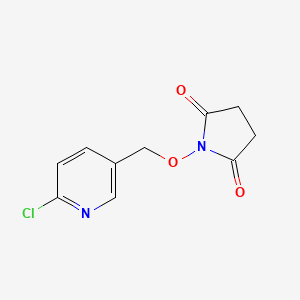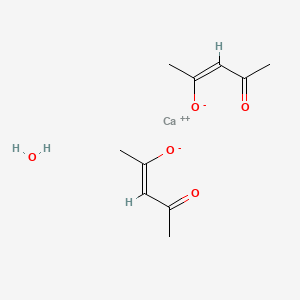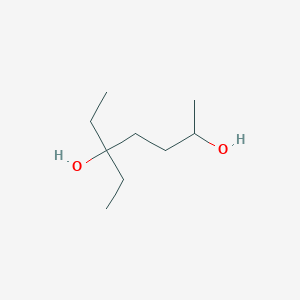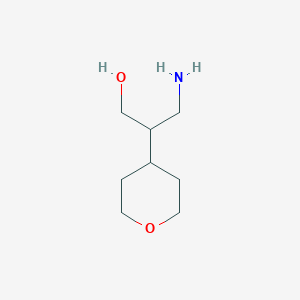
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane
Descripción general
Descripción
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane (TMC) is a chemical compound with a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a strong odor that is used in organic synthesis, as a solvent, and as a reagent in various laboratory experiments. TMC is a highly reactive compound that can form a variety of derivatives and can be used to synthesize a range of compounds.
Aplicaciones Científicas De Investigación
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis, as a solvent for a variety of reactions, and as a catalyst in a range of reactions. Additionally, it has been used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers, in the production of fuels, and in the synthesis of nanomaterials.
Mecanismo De Acción
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane is a highly reactive compound that can form a variety of derivatives. The mechanism of action of 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane is based on its ability to react with a variety of compounds. The reaction of 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane with a compound can result in the formation of a new compound, or the formation of a derivative of the original compound. The reaction of 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane with a compound can be catalyzed by a variety of reagents, such as anhydrous aluminum chloride, and can result in the formation of a variety of derivatives.
Biochemical and Physiological Effects
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane can act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of various neurotransmitters, such as serotonin and norepinephrine. Furthermore, 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is responsible for the production of prostaglandins, which are important for various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has a number of advantages for laboratory experiments. It is a highly reactive compound that can form a variety of derivatives, and it can be used as a reagent in a variety of reactions. Additionally, it has a low boiling point, which makes it ideal for use in a variety of laboratory experiments. Furthermore, it is relatively inexpensive and readily available.
However, there are also some limitations to using 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane in laboratory experiments. It is a highly reactive compound, and it can form a variety of derivatives, which can make it difficult to control the reaction. Additionally, it has a strong odor, which can be unpleasant in a laboratory setting. Furthermore, it is a volatile liquid, and it must be handled carefully in order to prevent accidents.
Direcciones Futuras
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has a wide range of potential applications in the scientific research field. It can be used as a reagent in organic synthesis, as a solvent for a variety of reactions, and as a catalyst in a range of reactions. Additionally, it can be used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. Furthermore, it can be used in the synthesis of polymers, in the production of fuels, and in the synthesis of nanomaterials.
In the future, 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane could be used in the development of new drugs and treatments for a variety of diseases and conditions. Additionally, it could be used in the development of new materials and technologies, such as nanomaterials and fuel cells. Furthermore, it could be used in the development of new catalysts and reagents, which could be used in a variety of laboratory experiments. Finally, it could be used in the development of new analytical techniques, which could be used to study a variety of compounds and reactions.
Métodos De Síntesis
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane can be synthesized by the reaction of 1,1,2-trifluoro-3-methylcyclobutane with chlorine gas in the presence of anhydrous aluminum chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the product. The reaction is typically carried out at room temperature, but it can also be carried out at higher temperatures. The reaction is complete when the product is isolated and purified.
Propiedades
IUPAC Name |
2-chloro-1,1,2-trifluoro-3-methylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3/c1-3-2-4(7,8)5(3,6)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOGVCWIUNLLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1(F)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256219 | |
| Record name | 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane | |
CAS RN |
766-21-2 | |
| Record name | 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



